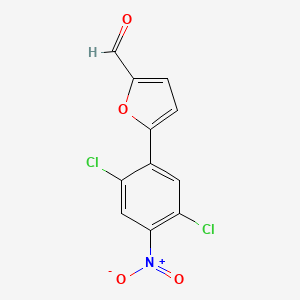

5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H5Cl2NO4 |

|---|---|

Molecular Weight |

286.06 g/mol |

IUPAC Name |

5-(2,5-dichloro-4-nitrophenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H5Cl2NO4/c12-8-4-10(14(16)17)9(13)3-7(8)11-2-1-6(5-15)18-11/h1-5H |

InChI Key |

RBHHYMGPXKVVIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde typically involves the reaction of 2,5-dichloro-4-nitroaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or carboxylated derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of 5-(2,5-dichloro-4-nitro-phenyl)-furan-2-carbaldehyde exhibit significant anticancer properties. For instance, furan chalcone derivatives synthesized from this compound have been tested for their efficacy against different cancer cell lines.

- Example Study : A study evaluated the urease inhibitory activity of furan chalcones derived from 5-(2,5-dichloro-4-nitro-phenyl)-furan-2-carbaldehyde. The most active compound demonstrated an IC50 value of 16.13 μM, indicating potent activity compared to the reference drug thiourea (IC50 = 21.25 μM) .

| Compound | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| Furan Chalcone 4h | 16.13 ± 2.45 | 21.25 ± 0.15 |

| Furan Chalcone 4s | 18.75 ± 0.85 | - |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy against various bacterial strains. Preliminary results show promising activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

These findings suggest potential applications in treating bacterial infections .

Synthesis of Derivatives

The synthetic routes to obtain derivatives of 5-(2,5-dichloro-4-nitro-phenyl)-furan-2-carbaldehyde are well-documented in literature. The synthesis typically involves the reaction of furan derivatives with various electrophiles to introduce functional groups that enhance biological activity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been crucial in understanding how modifications to the furan ring or the phenyl substituents affect the biological activity of the compounds derived from 5-(2,5-dichloro-4-nitro-phenyl)-furan-2-carbaldehyde.

Agrochemical Applications

The compound has potential applications in agrochemicals, particularly as a precursor for developing herbicides or pesticides due to its structural properties that may confer biological activity against pests or weeds.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A detailed investigation into the anticancer effects of compounds derived from furan chalcones showed significant reductions in cell viability in MCF-7 breast cancer cells upon treatment with these derivatives.

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, compounds derived from this aldehyde were tested against clinical isolates of Staphylococcus aureus, demonstrating effective inhibition and suggesting their utility in clinical settings.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloro groups and furan ring also contribute to the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Substituent Effects on Thermodynamic Properties

The position and nature of substituents on the phenyl ring significantly influence thermodynamic stability. Evidence from nitrophenyl-substituted analogs demonstrates the following trends:

Key Findings :

- Nitro Position : The 4-nitrophenyl isomer exhibits higher sublimation enthalpy and thermal stability compared to 2- or 3-nitrophenyl derivatives, likely due to enhanced molecular symmetry and intermolecular interactions .

- Methyl/Oxymethyl Substituents: Electron-donating groups (e.g., -CH₃, -OCH₂) reduce combustion enthalpies, whereas electron-withdrawing groups (e.g., -NO₂, -Cl) enhance thermal decomposition resistance .

Combustion and Formation Enthalpies

Combustion studies on nitrophenyl derivatives reveal that halogenation and nitro substitution markedly affect energy profiles:

Analysis :

- The target compound’s 2,5-dichloro substituents are expected to increase combustion enthalpy (ΔcH°) relative to methyl/oxymethyl analogs due to stronger electron-withdrawing effects and higher bond dissociation energies.

- Halogenation may also raise the Gibbs energy of sublimation, complicating purification processes compared to non-halogenated derivatives .

Biological Activity

5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde, with the chemical formula CHClNO, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving furan derivatives and chlorinated nitrophenyl compounds. The synthetic pathways often employ microwave-assisted techniques to enhance yield and reduce reaction times.

Antimicrobial Activity

Research indicates that 5-(2,5-dichloro-4-nitro-phenyl)-furan-2-carbaldehyde exhibits notable antimicrobial properties. In a study evaluating urease inhibition, it was found to have an IC value of 16.13 ± 2.45 μM, making it a potent inhibitor compared to the reference drug thiourea (IC = 21.25 ± 0.15 μM) . The compound's structure-activity relationship (SAR) suggests that the dichloro substitution enhances its binding affinity to the urease enzyme.

Table 1: Urease Inhibition Activities of Selected Compounds

| Compound | IC (μM) |

|---|---|

| 5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde | 16.13 ± 2.45 |

| Thiourea | 21.25 ± 0.15 |

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, compounds similar in structure demonstrated IC values ranging from 0.5 to 4 µM against these cell lines . The presence of nitro and chloro groups appears to play a critical role in enhancing anticancer activity.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | HeLa | 0.5 |

| Compound B | MCF-7 | 4 |

The biological activity of 5-(2,5-dichloro-4-nitro-phenyl)-furan-2-carbaldehyde is primarily attributed to its ability to interact with specific enzymes and cellular targets. Molecular docking studies reveal that the compound binds effectively to the urease active site, engaging in multiple interactions with key amino acid residues . This interaction not only inhibits enzyme activity but also disrupts cellular processes in cancer cells.

Case Studies

- Urease Inhibition Study : A comprehensive investigation into the urease inhibitory effects highlighted the compound's potential as a therapeutic agent for conditions like kidney stones and peptic ulcers due to its ability to reduce ammonia production in the body .

- Anticancer Studies : In a series of experiments involving various cancer cell lines, compounds related to furan derivatives showed significant antiproliferative effects, suggesting that modifications on the furan ring can lead to enhanced therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,5-Dichloro-4-nitro-phenyl)-furan-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted phenyl derivatives and furan-2-carbaldehyde precursors. For example, Suzuki-Miyaura cross-coupling could link a chlorinated nitrobenzene boronic acid to a halogenated furan-2-carbaldehyde. Friedel-Crafts alkylation or Ullmann coupling may also be viable, depending on substituent compatibility. Optimization requires controlling temperature (e.g., 60–100°C for Suzuki reactions), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄). Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can the compound’s purity and structural integrity be validated?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and aromatic coupling patterns.

- Mass spectrometry (MS) for molecular ion validation (e.g., ESI-MS or HRMS).

- X-ray crystallography (via SHELX programs ) to resolve nitro and chloro group orientations.

- HPLC with UV detection for purity assessment (e.g., C18 column, acetonitrile/water gradient).

Q. What thermodynamic properties (e.g., enthalpy of formation) are critical for stability studies?

- Methodological Answer : Bomb calorimetry (e.g., B-08-MA system) can determine combustion energy (ΔcU°), enabling calculation of ΔfH° (enthalpy of formation). For nitro-substituted furans, experimental values often deviate from additive models by 5–10 kJ/mol due to resonance effects . Tabulated data for similar compounds:

| Compound | ΔcH° (kJ/mol) | ΔfH° (solid, kJ/mol) |

|---|---|---|

| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | -4320 ± 15 | -195 ± 5 |

| 5-(2-Methyl-4-nitrophenyl)-... | -4355 ± 20 | -210 ± 7 |

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.